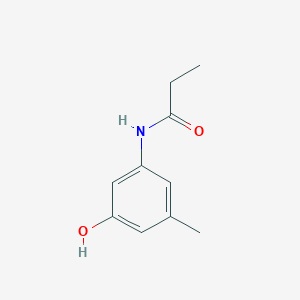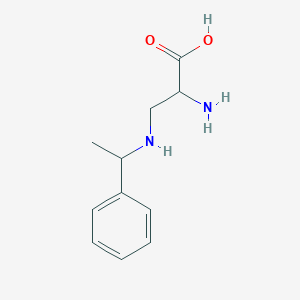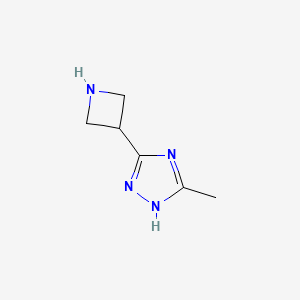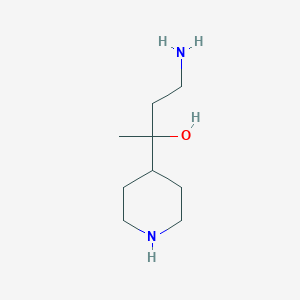
N-(3-Hydroxy-5-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Hydroxy-5-methylphenyl)propanamide is an organic compound with the molecular formula C10H13NO2 It is a derivative of propanamide, featuring a hydroxy and methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-5-methylphenyl)propanamide can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-5-methylbenzaldehyde with propanamide under acidic or basic conditions. The reaction typically requires a catalyst, such as hydrochloric acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound often involves more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxy-5-methylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 3-methyl-5-formylbenzoic acid.
Reduction: Formation of N-(3-hydroxy-5-methylphenyl)propylamine.
Substitution: Formation of N-(3-alkoxy-5-methylphenyl)propanamide.
Scientific Research Applications
N-(3-Hydroxy-5-methylphenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-5-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the amide group can interact with receptor sites, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Hydroxyphenyl)propanamide: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
N-(3-Methylphenyl)propanamide: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds and interact with biological targets.
N-(3-Hydroxy-5-methylphenyl)acetamide: Has a shorter carbon chain, which may influence its solubility and pharmacokinetic properties.
Uniqueness
N-(3-Hydroxy-5-methylphenyl)propanamide is unique due to the presence of both hydroxy and methyl groups on the phenyl ring. This combination of functional groups enhances its reactivity and potential for forming diverse chemical interactions, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-(3-hydroxy-5-methylphenyl)propanamide |
InChI |
InChI=1S/C10H13NO2/c1-3-10(13)11-8-4-7(2)5-9(12)6-8/h4-6,12H,3H2,1-2H3,(H,11,13) |
InChI Key |
GLMMBYYGQZVJLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=CC(=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B13216450.png)
![3-[(1-Methoxypropan-2-yl)amino]propan-1-ol](/img/structure/B13216452.png)
![7-[(tert-Butoxy)carbonyl]-2-(4-methylpentan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13216457.png)
![7-(Butane-1-sulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13216466.png)

![2-{[(2-Methoxyethyl)amino]methyl}-4-methylphenol](/img/structure/B13216472.png)



![3-[(Piperidin-2-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B13216498.png)

![4-Chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13216513.png)
![(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol](/img/structure/B13216518.png)
